Einecs 298-460-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 298-460-2 as a registered compound under the EU’s regulatory framework. The identification and characterization of such compounds rely on standardized methods for structural elucidation, physicochemical property analysis, and toxicological profiling .
Properties
CAS No. |
93804-82-1 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3.C5H7NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-4-2-1-3(6-4)5(8)9/h2-4,10-12H,5H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
FFQNWEOMFMQVFL-HVDRVSQOSA-N |
Isomeric SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 298-460-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 298-460-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical studies and experiments.
Medicine: It is utilized in pharmaceutical research for drug development and testing.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Einecs 298-460-2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative studies of EINECS-listed compounds often employ Read-Across Structure Activity Relationships (RASAR) and computational similarity metrics. Key approaches include:
- Tanimoto Similarity Index : Calculated using PubChem 2D fingerprints to assess structural overlap (≥70% similarity indicates analogs) .
- Physicochemical Properties : Molecular weight, logP (partition coefficient), solubility, and topological polar surface area (TPSA) .
- Toxicological Read-Across : Leveraging labeled data from regulatory inventories (e.g., REACH Annex VI) to predict hazards for uncharacterized EINECS compounds .
Comparison with Structurally Similar Compounds
While EINECS 298-460-2’s exact structure is unspecified, the methodology for identifying analogs is exemplified by studies on other EINECS entries. For instance:
Table 1: Hypothetical Comparison Based on EINECS Analogs
Key Observations:
Toxicological and Regulatory Implications
- Hazard Prediction : RASAR models using 1,387 labeled chemicals from REACH Annex VI can cover >33,000 EINECS compounds, enabling toxicity predictions for this compound based on analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4) .
- Risk Assessment : High BBB permeability (e.g., C9H19ClN2O2 , CAS 1173206-71-7) in analogs may signal neurotoxicity risks, warranting further in vitro testing for this compound .
Q & A
Q. What criteria should guide the selection of journals for publishing findings on this compound?
- Methodological Answer : Prioritize journals enforcing rigorous peer review (e.g., Reviews in Analytical Chemistry). Assess impact metrics (CiteScore, JIF) and alignment with the journal’s scope. Ensure compliance with FAIR data policies and open-access mandates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
